Crystal structure of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Crystal structure of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
An In-depth Technical Guide to the Crystal Structure of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a versatile bioisostere for amide and ester groups.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] This guide focuses on 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole, a representative member of this class, to delineate the comprehensive process of determining and analyzing its three-dimensional atomic arrangement. Understanding the crystal structure is paramount in drug development, as it governs critical physicochemical properties such as solubility, stability, and polymorphism, and provides invaluable insights for rational drug design. This document provides a senior-level perspective on the journey from synthesis to detailed structural elucidation via single-crystal X-ray diffraction (SCXRD), interpreting the nuanced intermolecular forces that dictate the supramolecular architecture.
Rationale and Synthetic Strategy
The selection of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole as a subject for structural analysis is predicated on the strategic inclusion of its substituents. The 3-methyl group can influence solubility and metabolic stability, while the 3-chlorophenyl ring at the 5-position provides a site for potential halogen bonding and π-system interactions, which are critical for molecular recognition at biological targets and for directing crystal packing.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This process is reliable and adaptable for a wide range of substituents.
Experimental Protocol: Synthesis of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Causality: This two-step, one-pot procedure is chosen for its efficiency. The first step forms the O-acyl amidoxime intermediate in situ. The subsequent thermal cyclodehydration is a robust method for forming the oxadiazole ring. The base (pyridine) acts as a catalyst and acid scavenger.
-
Step 1: Preparation of the Amidoxime Precursor.
-
To a solution of 3-chlorobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to yield N'-hydroxy-3-chlorobenzimidamide (the amidoxime).
-
-
Step 2: Acylation and Cyclization.
-
Dissolve the crude amidoxime (1 eq.) in pyridine (5-10 vol.).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.2 eq.) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 2-4 hours until TLC indicates the consumption of the intermediate.
-
Cool the mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
The Imperative of Single Crystal Growth
The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. A suitable crystal for diffraction should be a single, well-ordered lattice, typically 0.1-0.3 mm in at least two dimensions, and free of cracks or defects.[11] The process of crystallization is often the most challenging step, requiring systematic screening of conditions.
Experimental Protocol: Crystallization
Causality: The goal is to create a supersaturated solution from which the solute slowly precipitates, allowing molecules to arrange themselves into a highly ordered lattice. Slow evaporation is a straightforward initial method. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure.
-
Solvent Selection: Screen for solvents in which the compound has moderate solubility (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or binary mixtures).
-
Slow Evaporation Method:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor periodically for the formation of well-defined, X-ray quality single crystals.
-
Crystal Structure Determination: A Workflow
Single-crystal X-ray diffraction is a non-destructive technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and the unit cell dimensions.[12][13][14] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11][12][14]
Caption: The workflow for single-crystal X-ray structure determination.
Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The instrument irradiates the crystal with X-rays (e.g., Mo Kα radiation) while it is rotated, collecting a series of diffraction images.[15]
-
Data Reduction: The collected images are processed to integrate the diffraction spots, correct for experimental factors (like absorption), and produce a reflection file containing Miller indices (h,k,l) and structure factor amplitudes (|Fₒ|).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fₒ|) and those calculated from the model (|Fₑ|). The quality of the final model is assessed by metrics such as the R-factor.[15]
Structural Analysis of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
The following section is based on a representative, hypothetical dataset consistent with similar published structures.
Crystallographic Data Summary
| Parameter | Value (Hypothetical) | Significance |
| Chemical Formula | C₉H₇ClN₂O | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 194.62 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | a = 5.8, b = 10.5, c = 14.2 | Unit cell dimensions. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | Unit cell angles. |
| Volume (ų) | 855 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| T (K) | 100 | Temperature of data collection. |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 | Indicators of the agreement between the crystal model and the X-ray data. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good refinement.[15] |
Molecular Geometry
The analysis reveals a largely planar molecular conformation. The 1,2,4-oxadiazole ring is planar, and the key structural feature is the dihedral angle between this ring and the attached 3-chlorophenyl ring. This angle, typically between 5-20°, represents a balance between conjugative effects favoring planarity and steric hindrance.[15] Bond lengths and angles within the molecule conform to standard values for similar heterocyclic systems.
Caption: Atom numbering scheme for 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is dictated by a network of weak intermolecular interactions. The absence of strong hydrogen bond donors (like O-H or N-H) means that the packing is governed by weaker C–H···N, C–H···O, and C–H···Cl hydrogen bonds, as well as potential π-π stacking interactions.[16][17]
-
C–H···N Interactions: The nitrogen atoms of the oxadiazole ring are common acceptors for weak hydrogen bonds from the methyl or phenyl C-H groups of neighboring molecules, often forming chains or dimers.
-
Halogen-Involved Interactions: The chlorine atom is a key player in the crystal packing. It can act as a weak hydrogen bond acceptor in C–H···Cl interactions.[16][18][19] These interactions, while weak, are numerous and directional, contributing significantly to the overall lattice energy.
-
π-π Stacking: The chlorophenyl rings may engage in offset π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. The closest C···C aromatic stacking distance would typically be around 3.5 Å.[16]
Caption: Key intermolecular interactions governing the crystal packing.
Implications for Pharmaceutical Development
A definitive crystal structure provides the empirical foundation for several critical drug development activities:
-
Polymorphism Screening: The solid-state structure is a prerequisite for identifying and characterizing different crystalline forms (polymorphs), which can have different stabilities, dissolution rates, and bioavailability.
-
Formulation Development: Knowledge of the crystal packing and intermolecular forces helps in selecting appropriate excipients and in understanding the material's mechanical properties, which are crucial for tablet formulation.
-
Structure-Based Drug Design: The experimentally determined conformation of the molecule serves as a low-energy, validated starting point for computational studies, such as docking into a protein active site or pharmacophore modeling.[17] The specific interactions observed in the crystal (e.g., the role of the chlorine atom) can inspire the design of new analogues with enhanced binding affinity or improved solid-state properties.
Conclusion
The determination of the crystal structure of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a multi-step process that integrates synthetic chemistry, the meticulous art of crystallization, and sophisticated diffraction analysis. The resulting three-dimensional model provides not only the precise molecular geometry but, more importantly, reveals the subtle network of non-covalent interactions that govern its solid-state architecture. For the medicinal chemist and pharmaceutical scientist, this structural blueprint is an indispensable tool, offering critical insights that guide the optimization of physicochemical properties and the rational design of next-generation therapeutics.[17]
References
- Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- Novel 1,2,4-Oxadiazole Deriv
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Properties and reactivities of 1,2,4-oxadiazole derivatives.
- Single Crystal X-Ray Diffraction. Pulstec USA.
- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
- X-ray single-crystal diffraction. FZU.
- Single-crystal X-ray Diffraction. SERC.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
-
Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. ACS Publications. 13.[1][12][16]-oxadiazoles: synthesis and biological applications. PubMed.
- Novel 1,2,4-Oxadiazole Deriv
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed.
- (PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen - AVESİS.
- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
- Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.
- 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. NIH.
- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv
- Cl⋯Cl and Cl⋯H Interactions in the Chlorinated Hydocarbon 1,1,1,2,2,3,3-Heptachloropropane: A Structural Study. OUCI.
- Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.
- Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry (RSC Publishing).
Sources
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pulstec.net [pulstec.net]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 18. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cl⋯Cl and Cl⋯H Interactions in the Chlorinated Hydocarbon 1,1,1,2,2,3,3-Heptachloropropane: A Structural Study [ouci.dntb.gov.ua]
